molecular formula C20H21N3O4 B11637484 N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetohydrazide

N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetohydrazide

Cat. No.: B11637484
M. Wt: 367.4 g/mol
InChI Key: UPCKBKIJQBJFIH-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are typically formed by the reaction of hydrazines with aldehydes or ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetohydrazide typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetohydrazide. The reaction is usually carried out in a solvent such as methanol or ethanol, under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetohydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Hydrazones: Other hydrazone derivatives with similar structures and properties.

    Schiff Bases: Compounds with a similar C=N functional group but different substituents.

    Aromatic Aldehydes: Compounds with aromatic rings and aldehyde groups.

Uniqueness

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and interact with various biological targets makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide

InChI

InChI=1S/C20H21N3O4/c1-27-17-9-5-8-15(20(17)26)11-21-22-18(24)13-23-12-16(10-19(23)25)14-6-3-2-4-7-14/h2-9,11,16,26H,10,12-13H2,1H3,(H,22,24)/b21-11+

InChI Key

UPCKBKIJQBJFIH-SRZZPIQSSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)CN2CC(CC2=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)CN2CC(CC2=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.